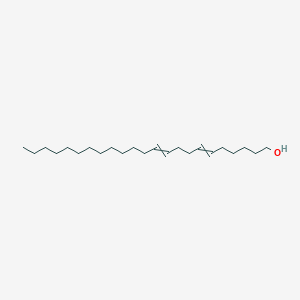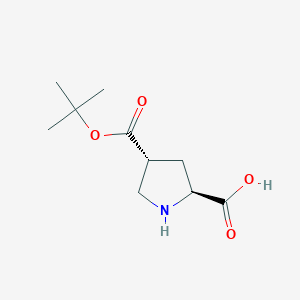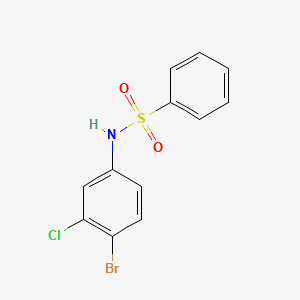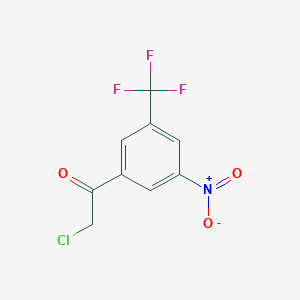
tricosa-6,10-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricosa-6,10-dien-1-ol: is an organic compound with the molecular formula C23H44O . It is a long-chain alcohol with two double bonds located at the 6th and 10th positions of the carbon chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tricosa-6,10-dien-1-ol typically involves the use of long-chain alkenes and alcohols as starting materials. One common method is the hydroboration-oxidation of tricosa-6,10-diene, which involves the addition of borane (BH3) to the double bonds, followed by oxidation with hydrogen peroxide (H2O2) to yield the alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes or other catalytic methods that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of the production .
Analyse Des Réactions Chimiques
Types of Reactions
Tricosa-6,10-dien-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to tricosa-6,10-dien-1-one using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Hydrogenation to tricosanol using hydrogen gas (H2) and a palladium catalyst.
Substitution: Formation of tricosa-6,10-dien-1-yl halides using halogenating agents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: H2 gas with palladium on carbon (Pd/C) catalyst at elevated pressure.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products
Oxidation: Tricosa-6,10-dien-1-one.
Reduction: Tricosanol.
Substitution: Tricosa-6,10-dien-1-yl chloride.
Applications De Recherche Scientifique
Tricosa-6,10-dien-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological signaling and as a pheromone analog.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tricosa-6,10-dien-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in biological systems, it may bind to olfactory receptors, triggering a signaling cascade that results in a physiological response. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Tricosa-6,10-dien-1-ol can be compared with other long-chain alcohols and dienes, such as:
Hexadeca-10,12-dien-1-ol: A shorter chain analog with similar double bond positions.
Octadeca-9,12-dien-1-ol: Another long-chain alcohol with double bonds at different positions.
Eicosa-5,8-dien-1-ol: A compound with a similar structure but fewer carbon atoms.
Uniqueness
This compound is unique due to its specific chain length and double bond positions, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that other similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C23H44O |
|---|---|
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
tricosa-6,10-dien-1-ol |
InChI |
InChI=1S/C23H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h13-14,17-18,24H,2-12,15-16,19-23H2,1H3 |
Clé InChI |
JTSPNZHBRRBWNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC=CCCC=CCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-Benzothiazolyl)-2,4-dihydro-4-[1-(4-morpholinyl)ethylidene]-5-propyl-3H-pyrazol-3-one](/img/structure/B12451245.png)
![4,4'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}dibenzonitrile](/img/structure/B12451251.png)

![3-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12451279.png)
![12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12451284.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B12451292.png)
![N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12451301.png)
![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B12451307.png)
![3-bromo-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B12451308.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12451310.png)
![1-(9H-carbazol-9-yl)-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}propan-2-ol](/img/structure/B12451313.png)
